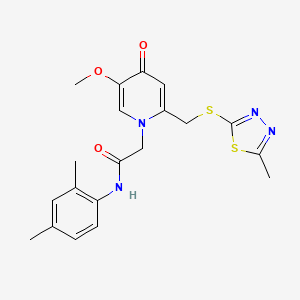

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-12-5-6-16(13(2)7-12)21-19(26)10-24-9-18(27-4)17(25)8-15(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNXCZLMMKESCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 932963-47-8, is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 430.5 g/mol

- Structure : Contains a thiadiazole moiety linked to a pyridine derivative, suggesting potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit antiviral and antibacterial properties. The thiazole and pyridine rings are known to interact with various enzymes and receptors in pathogens.

Antiviral Activity

A study highlighted the effectiveness of certain heterocycles against viral targets. Compounds with similar structures have shown significant inhibition of RNA polymerase activity in viruses such as Hepatitis C virus (HCV). The IC values for these compounds ranged from 31.9 μM to 32.2 μM against HCV NS5B polymerase .

Antibacterial Activity

Thiadiazole derivatives have been reported to possess antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. This suggests that this compound may also demonstrate similar antibacterial activity.

Study 1: Antiviral Efficacy

In a comparative study of antiviral agents, compounds structurally related to N-(2,4-dimethylphenyl)-2-(5-methoxy...) were tested for their ability to inhibit viral replication. The results indicated that these compounds could reduce viral load significantly when administered at effective concentrations .

Study 2: Antibacterial Activity

Another research effort focused on the antibacterial efficacy of thiadiazole derivatives. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 10 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This supports the hypothesis that N-(2,4-dimethylphenyl)-2-(5-methoxy...) may also possess notable antibacterial properties .

Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of certain cancer cell lines. The structural components, particularly the thiadiazole and pyridine moieties, are known for their biological activity against various tumors .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli, indicating its possible use in treating infections .

- Insecticidal and Fungicidal Effects : Similar compounds have been reported to possess insecticidal and fungicidal activities. The incorporation of thiadiazole rings is often linked to enhanced biological activity in agrochemical applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various thiadiazole derivatives. Among these, this compound was highlighted for its ability to inhibit cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound was tested alongside established antibiotics. Results indicated that it exhibited comparable or superior activity against resistant strains of bacteria, suggesting its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Differences

Heterocyclic Core Variations

- Thiadiazole vs. Oxadiazole/Triazole : The target compound’s 1,3,4-thiadiazole ring provides greater metabolic stability compared to 1,3,4-oxadiazole analogs due to sulfur’s lower electronegativity, which reduces susceptibility to oxidative degradation . However, oxadiazoles may exhibit enhanced hydrogen-bonding capacity due to oxygen’s electronegativity .

- Pyridinone vs.

Substituent Effects

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-substituted acetamide derivatives like this compound?

Methodological Answer: The synthesis typically involves:

- Step 1 : Condensation of a thiadiazole-thioether intermediate with a pyridone-acetamide backbone using potassium carbonate in dimethylformamide (DMF) as a base and solvent .

- Step 2 : Reaction monitoring via thin-layer chromatography (TLC) to ensure completion .

- Step 3 : Purification by recrystallization or column chromatography to isolate the final product. Key intermediates (e.g., chloroacetylated precursors) are prepared by refluxing with chloroacetyl chloride in triethylamine .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~3500 cm⁻¹ (N-H stretch) confirm acetamide and thiadiazole moieties .

- ¹H NMR : Signals at δ 3.8 ppm (methoxy group), δ 4.0 ppm (CH₂ bridge), and aromatic proton clusters (δ 6.9–7.5 ppm) validate substituent positioning .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) match theoretical molecular weights .

Q. What are the critical parameters for ensuring reproducibility in synthesis?

Methodological Answer:

- Solvent Choice : DMF is preferred for its ability to dissolve polar intermediates and stabilize reactive species .

- Reaction Temperature : Room temperature avoids decomposition of heat-sensitive thiadiazole groups .

- Stoichiometry : A 1:1.5 molar ratio of starting materials ensures complete conversion of limiting reagents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl ring to modulate electronic effects .

- Bioisosteric Replacement : Replace the 1,3,4-thiadiazole moiety with oxadiazole or triazole analogs to assess impact on target binding .

- In Vivo/In Vitro Correlation : Compare hypoglycemic activity (e.g., glucose tolerance tests in murine models) with structural modifications .

Q. How are discrepancies in elemental analysis (e.g., C/H/N content) resolved during characterization?

Methodological Answer:

- Recalibration : Repeat combustion analysis under controlled oxygen levels to improve accuracy for nitrogen-rich compounds .

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to validate molecular formulas when theoretical vs. experimental elemental data conflict .

- Hydration Check : Dry samples at 100°C for 24 hours to eliminate adsorbed water, which may skew hydrogen percentages .

Q. What strategies are effective for enhancing metabolic stability in analogs of this compound?

Methodological Answer:

- Steric Shielding : Introduce bulky substituents (e.g., 2,4-dimethylphenyl) to protect labile groups like the pyridone ring from enzymatic oxidation .

- Isotope Labeling : Use deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow degradation .

- Prodrug Design : Mask the acetamide group as an ester to improve bioavailability and enable targeted release .

Q. How can computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., peroxisome proliferator-activated receptors for hypoglycemic activity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridone oxygen) and hydrophobic regions (e.g., thiadiazole) for target engagement .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across similar analogs?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC₅₀ measurements in triplicate) to rule out assay variability .

- Crystallographic Validation : Resolve X-ray structures of ligand-target complexes to confirm binding hypotheses .

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions that may skew activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.